molecular formula C5H6N2OS B1290799 2-Methyl-1,3-thiazole-5-carboxamide CAS No. 99979-78-9

2-Methyl-1,3-thiazole-5-carboxamide

Cat. No.: B1290799
CAS No.: 99979-78-9
M. Wt: 142.18 g/mol
InChI Key: HJPJGOLULCTEAX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-5-carboxamide: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a methyl group at the 2-position and a carboxamide group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Scientific Research Applications

Chemistry: 2-Methyl-1,3-thiazole-5-carboxamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays .

Medicine: The compound is explored for its therapeutic potential in treating various diseases. It has shown promise in preclinical studies as an anticancer, anti-inflammatory, and neuroprotective agent .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as a chemical intermediate in the synthesis of other valuable compounds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the properties and potential applications of 2-Methyl-1,3-thiazole-5-carboxamide. For instance, a study found that the introduction of thiazole-2-carboxamide (C3) as the 5-atom linker could obtain potent c-Met inhibitory activity .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-thiazole-5-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . The compound’s interaction with COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The compound’s impact on cell signaling pathways, such as the inhibition of COX enzymes, further supports its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as COX, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s normal function, resulting in reduced inflammation and other therapeutic effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways may also influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-methylthiazole with a suitable carboxylating agent. One common method is the reaction of 2-methylthiazole with phosgene or its derivatives under controlled conditions to introduce the carboxamide group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-Aminothiazole
  • 4-Methyl-1,3-thiazole-5-carboxamide

Comparison: 2-Methyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Methyl-1,3-thiazole-5-carboxylic acid, the carboxamide group provides different reactivity and potential biological activities. Similarly, 2-Aminothiazole and 4-Methyl-1,3-thiazole-5-carboxamide have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJGOLULCTEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.4 g Methyl 2-methylthiazol-5-carboxylate was added to 25 ml ammonia water, to carry out reaction at room temperature for 3 hr. The reaction product was cooled down, filtered, and washed with water to obtain 0.95 g a white powdery solid (73%) with mp 202-205 (C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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